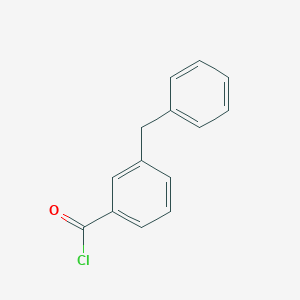
3-Acetyl-2-methoxycyclohepta-2,4,6-trien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-2-methoxycyclohepta-2,4,6-trien-1-one is an organic compound that belongs to the class of cycloheptatrienones. This compound is characterized by a seven-membered ring with three conjugated double bonds and a ketone group. The presence of an acetyl group and a methoxy group further modifies its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-2-methoxycyclohepta-2,4,6-trien-1-one can be achieved through several methods. One common approach involves the oxidation of cycloheptatriene using selenium dioxide. This reaction introduces the ketone functionality into the seven-membered ring . Another method involves the bromination of tropinone followed by a Hofmann elimination to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using selenium dioxide or other oxidizing agents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-2-methoxycyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the conjugated double bonds.
Common Reagents and Conditions
Oxidation: Selenium dioxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Bromine can be used for electrophilic substitution, while nucleophiles like amines can participate in nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-Acetyl-2-methoxycyclohepta-2,4,6-trien-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions.
Industry: Used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 3-Acetyl-2-methoxycyclohepta-2,4,6-trien-1-one involves its interaction with various molecular targets. The compound’s conjugated double bonds and ketone group allow it to participate in a range of chemical reactions. These interactions can affect biological pathways and enzyme activities, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
Properties
CAS No. |
72023-83-7 |
|---|---|
Molecular Formula |
C10H10O3 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
3-acetyl-2-methoxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C10H10O3/c1-7(11)8-5-3-4-6-9(12)10(8)13-2/h3-6H,1-2H3 |
InChI Key |
PFEUMSUIASZNIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=O)C=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


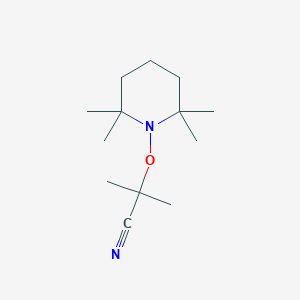
![1,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}prop-2-en-1-one](/img/structure/B14458265.png)
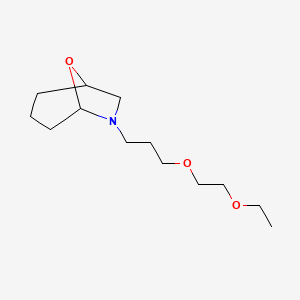
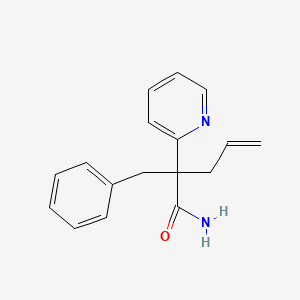

![4,7,8-Trimethyl-1-oxaspiro[2.5]oct-4-ene](/img/structure/B14458283.png)
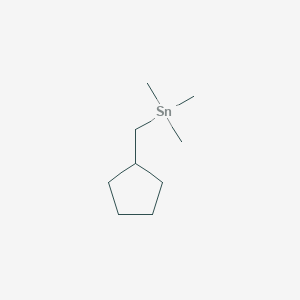
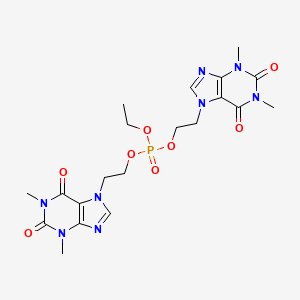
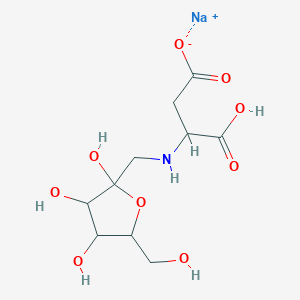
![4-methyl-2-[(E)-2-phenylethenyl]phenol](/img/structure/B14458303.png)
![2-{[(2-Methoxyethoxy)methoxy]methyl}oxirane](/img/structure/B14458310.png)
![5-Bromo-1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-indole-2,3-dione](/img/structure/B14458312.png)
![Sodium 1-amino-9,10-dihydro-4-[[4-[(2-naphthylsulphonyl)amino]cyclohexyl]amino]-9,10-dioxoanthracene-2-sulphonate](/img/structure/B14458323.png)
